molecular formula C16H16ClNO2 B12718964 6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline CAS No. 88654-66-4

6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline

Cat. No.: B12718964
CAS No.: 88654-66-4
M. Wt: 289.75 g/mol
InChI Key: ODZIIXLJSDXDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline is a chemical compound with the molecular formula C16H16ClNO2.

Preparation Methods

The synthesis of 6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can yield reduced furoquinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted furoquinoline derivatives with potential biological activities.

Scientific Research Applications

6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Comparison with Similar Compounds

6-Chloro-2-(1-ethoxyethyl)-4-methylfuro(3,2-c)quinoline can be compared with other similar compounds, such as:

    Furoquinoline derivatives: These compounds share the furoquinoline core structure but differ in their substituents, leading to variations in their biological activities.

    Chloroquinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs, have structural similarities but differ in their specific substituents and pharmacological properties.

    Ethoxyethylated compounds: These compounds contain the ethoxyethyl group, which can influence their solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88654-66-4

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

6-chloro-2-(1-ethoxyethyl)-4-methylfuro[3,2-c]quinoline

InChI

InChI=1S/C16H16ClNO2/c1-4-19-10(3)14-8-12-9(2)18-15-11(16(12)20-14)6-5-7-13(15)17/h5-8,10H,4H2,1-3H3

InChI Key

ODZIIXLJSDXDAS-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC2=C(N=C3C(=C2O1)C=CC=C3Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.